(4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound "(4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is a benzothiazine derivative characterized by:
- A 1,4-benzothiazin core with 1,1-dioxido modification, enhancing electronic delocalization and stability.
- Substituents: A 3-chlorophenyl group at the 4-position of the benzothiazin ring. A 4-chlorophenyl methanone moiety at the 2-position. A 6-fluoro substitution on the benzothiazin ring, influencing polarity and bioactivity.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2FNO3S/c22-14-6-4-13(5-7-14)21(26)20-12-25(17-3-1-2-15(23)10-17)18-11-16(24)8-9-19(18)29(20,27)28/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBCJJVZTSWRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : CHClFNOS
- Molecular Weight : 448.3 g/mol
- CAS Number : 1114657-08-7
The structure of this compound includes a chlorophenyl group, a dioxido benzothiazine moiety, and a fluorine atom, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with chlorophenyl groups have shown promising antibacterial properties against various pathogens. For instance, derivatives with similar structures were evaluated for their inhibitory effects on bacterial growth and showed significant activity against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's. Studies have reported IC values indicating moderate inhibition of these enzymes by structurally related compounds .
Case Studies and Experimental Data
- Antibacterial Activity :
- Enzyme Inhibition Studies :
- Cytotoxicity Tests :
The biological activity of the compound can be attributed to several factors:
- Electron-Withdrawing Groups : The presence of fluorine and chlorine enhances the lipophilicity and electronic properties of the molecule, facilitating better interaction with biological targets.
- Molecular Docking Studies : Computational studies indicate that the compound forms hydrogen bonds with active site residues in target enzymes, enhancing its inhibitory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Compound A: 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- Key differences: Benzothiazin 4-position substituent: 4-chlorophenyl (vs. 3-chlorophenyl in the target compound). Methanone group: Phenyl (vs. 4-chlorophenyl).
- The 4-chlorophenyl methanone in the target enhances lipophilicity, possibly improving membrane permeability relative to Compound A’s unsubstituted phenyl group.
Compound B: 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone
- Key differences: Benzothiazin 4-position substituent: 3-chloro-4-methylphenyl (vs. 3-chlorophenyl). Methanone group: 4-ethoxyphenyl (vs. 4-chlorophenyl).
- The ethoxy group in Compound B introduces hydrogen-bond acceptor capacity, contrasting with the electron-withdrawing chlorine in the target compound.
Functional Group Modifications
Compound C: 1-(4-Chlorophenyl)-2-[4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxo-2H-1,6,2-benzothiazin-2-yl]ethanone
- Key differences: Additional hydroxy and methoxybenzoyl groups on the benzothiazin core. Ethane linkage between aromatic systems (vs. direct methanone in the target compound).
- The ethane spacer may alter pharmacophore geometry, affecting target selectivity.
Spectral and Crystallographic Data
- Spectral Analysis: The target compound’s 6-fluoro substituent would produce distinct $^{19}\text{F}$ NMR shifts (~-110 to -125 ppm), differentiating it from non-fluorinated analogs . $^{1}\text{H}$-NMR aromatic signals would reflect electron-withdrawing effects of chlorine and fluorine, with deshielded protons near substituents .
- Crystallography :
Data Tables
Table 1: Structural Comparison of Benzothiazin Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
